A Technical Guide to 5-(Methylsulfonyl)-2-nitrophenol: Physicochemical Properties and Synthesis Planning
A Technical Guide to 5-(Methylsulfonyl)-2-nitrophenol: Physicochemical Properties and Synthesis Planning
Introduction
5-(Methylsulfonyl)-2-nitrophenol is an aromatic organic compound that holds significant potential as a versatile intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its structure is characterized by a phenol ring substituted with three distinct functional groups: a hydroxyl (-OH), a nitro (-NO₂), and a methylsulfonyl (-SO₂CH₃). The specific ortho/para relationship of the nitro and hydroxyl groups, combined with the powerful electron-withdrawing nature of the meta-positioned methylsulfonyl group, creates a unique electronic environment that dictates its reactivity and physical properties.
This guide provides an in-depth analysis of the physicochemical properties of 5-(Methylsulfonyl)-2-nitrophenol. Due to the scarcity of direct experimental data for this specific isomer, this document focuses on predicting its chemical behavior based on established principles of physical organic chemistry, supported by comparative data from closely related analogues. We will explore its structural effects, spectroscopic signatures, key chemical transformations, and strategic considerations for its use in multi-step synthesis, offering researchers a robust framework for incorporating this valuable building block into their research and development programs.
Molecular Structure and Physicochemical Profile
The arrangement of the functional groups on the benzene ring is the primary determinant of the molecule's properties. The potent electron-withdrawing effects of both the nitro and methylsulfonyl groups have a profound impact on the acidity of the phenolic proton and the reactivity of the aromatic ring.
Table 1: Key Identifiers and Properties for 5-(Methylsulfonyl)-2-nitrophenol
| Property | Value / Description | Source / Method |
|---|---|---|
| IUPAC Name | 5-(Methylsulfonyl)-2-nitrophenol | --- |
| Molecular Formula | C₇H₇NO₅S | Calculated |
| Molecular Weight | 217.20 g/mol | Calculated |
| CAS Number | Not readily available in major databases. The isomeric 4-(methylsulfonyl)-2-nitrophenol is registered under CAS 97-10-9.[1] | --- |
| Appearance | Predicted to be a yellow crystalline solid, typical for nitrophenolic compounds.[2][3] | Prediction |
Table 2: Predicted vs. Comparative Physicochemical Data
| Property | Predicted Value for 5-(Methylsulfonyl)-2-nitrophenol | Comparative Experimental Data | Rationale for Prediction |
|---|---|---|---|
| Melting Point (°C) | Expected to be a solid with a relatively high melting point (>150 °C). | 4-(Methylsulfonyl)-2-nitrophenol: 153 °C[1] | Strong intermolecular forces, including hydrogen bonding from the phenol and strong dipole-dipole interactions from the nitro and sulfonyl groups, will lead to a stable crystal lattice requiring significant energy to melt. |
| pKa | Predicted to be significantly acidic (pKa < 5). | 4-Nitrophenol: 7.15[4] 2,4-Dinitrophenol: 4.89 | The combined, powerful electron-withdrawing effects of the ortho-nitro and meta-sulfonyl groups will stabilize the resulting phenoxide conjugate base through both resonance and induction, thereby increasing the acidity of the phenolic proton substantially compared to simpler nitrophenols. |
| Solubility | Limited solubility in water; soluble in polar organic solvents (e.g., acetone, ethanol, DMSO). | 5-Methyl-2-nitrophenol: Sparingly soluble in water, soluble in ethanol and acetone.[2] | While the polar functional groups allow for some interaction with water, the overall aromatic character limits aqueous solubility. The molecule is well-suited for dissolution in common organic solvents used for synthesis. |
Predicted Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to be highly informative.
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Aromatic Protons: Three distinct signals are predicted in the aromatic region (typically δ 7.0-8.5 ppm). The proton positioned between the two strongly withdrawing nitro and sulfonyl groups is expected to be the most downfield. Clear doublet and doublet-of-doublets splitting patterns should be observable.
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Methylsulfonyl Protons: A sharp singlet corresponding to the three protons of the -SO₂CH₃ group should appear around δ 3.0-3.5 ppm.
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Phenolic Proton: A broad singlet, whose chemical shift is highly dependent on solvent and concentration, is expected for the acidic -OH proton, likely appearing far downfield (> δ 10 ppm).
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¹³C NMR: The carbon NMR spectrum will reflect the electronic asymmetry of the ring.
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Six distinct aromatic carbon signals are expected. The carbons directly attached to the nitro, sulfonyl, and hydroxyl groups will show characteristic chemical shifts, with the carbon bearing the nitro group being particularly deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum will clearly show the presence of all three key functional groups.
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O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region.
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N-O Stretch (Nitro): Two strong, characteristic bands, typically around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
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S=O Stretch (Sulfonyl): Two strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric). The overlap of one of the sulfonyl stretches with the symmetric nitro stretch is possible.
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Reactivity and Synthesis Planning
The synthetic utility of 5-(Methylsulfonyl)-2-nitrophenol is derived from the distinct reactivity of its three functional groups. The electron-deficient nature of the aromatic ring is the central theme governing its chemical behavior.
Acidity and O-Functionalization
The phenolic proton is highly acidic (predicted pKa < 5) due to the stabilization of the corresponding phenoxide anion by the electron-withdrawing nitro and methylsulfonyl groups. This allows for easy deprotonation with mild bases (e.g., K₂CO₃, Et₃N) to form the nucleophilic phenoxide. This anion can readily participate in Williamson ether synthesis or esterification reactions.
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Causality in Experimental Choice: While the phenoxide is readily formed, its nucleophilicity is somewhat diminished by the electron-withdrawing groups that stabilize the negative charge. Therefore, for reactions with less reactive alkyl halides, a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF may be required to drive the reaction to completion.
Reduction of the Nitro Group
A cornerstone transformation for this molecule is the selective reduction of the nitro group to a primary amine (-NH₂). This reaction unmasks a versatile functional group, transforming the starting material into 2-amino-5-(methylsulfonyl)phenol, a valuable trifunctional building block.
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Trusted Protocols:
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Catalytic Hydrogenation: Reaction with H₂ gas in the presence of a metal catalyst (e.g., Pd/C, PtO₂) in a solvent like ethanol or ethyl acetate is a clean and effective method.
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Metal-Acid Reduction: A classic and robust method involves the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in concentrated HCl, or iron (Fe) powder in acetic acid.[5] This method is tolerant of many other functional groups.
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Aromatic Substitution Reactions
The electronic nature of the ring strongly dictates the types of substitution reactions that are feasible.
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Electrophilic Aromatic Substitution (EAS): The aromatic ring is extremely deactivated by the combined effect of the -NO₂ and -SO₂CH₃ groups. Consequently, classic EAS reactions like Friedel-Crafts alkylation/acylation, halogenation, or further nitration are highly unlikely to occur under standard conditions.
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Nucleophilic Aromatic Substitution (SNAr): While the parent molecule lacks a suitable leaving group, its derivatives do. If a derivative were synthesized with a leaving group (e.g., a halogen) ortho or para to the nitro group, the ring is highly activated for SNAr. This provides a strategic pathway for introducing nucleophiles to the aromatic core.
Illustrative Synthetic Workflow
To demonstrate the synthetic utility of 5-(Methylsulfonyl)-2-nitrophenol, the following workflow outlines a hypothetical synthesis of a substituted benzoxazole derivative, a scaffold common in medicinal chemistry.
Caption: Hypothetical synthesis of a complex heterocyclic system.
Detailed Experimental Protocol (Hypothetical)
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Step 1: O-Alkylation: To a solution of 5-(Methylsulfonyl)-2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add an excess of 1-bromo-2-(bromomethyl)ethane (3.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC. Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
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Step 2: Nitro Group Reduction: Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water. Add ammonium chloride (3.0 eq) and iron powder (5.0 eq). Heat the mixture to reflux, monitoring progress by TLC. Once the starting material is consumed, cool the reaction and filter through a pad of celite, washing with ethanol. Concentrate the filtrate to obtain the crude aniline derivative.
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Step 3: Intramolecular Cyclization: Dissolve the crude aniline from Step 2 in a high-boiling point solvent such as DMF. Add a non-nucleophilic base like cesium carbonate (2.0 eq) and heat the mixture. This step facilitates an intramolecular nucleophilic attack of the amine onto the carbon bearing the bromine, followed by a potential second cyclization, to form the final heterocyclic product. Purify via recrystallization or column chromatography.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-(Methylsulfonyl)-2-nitrophenol is not widely available, the data for its isomer, 4-(Methylsulfonyl)-2-nitrophenol , provides a strong basis for hazard assessment.
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Primary Hazards: The compound is expected to be harmful or toxic if swallowed, inhaled, or in contact with skin. It is also likely to cause skin and serious eye irritation. Nitrophenolic compounds should always be handled with care.
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Personal Protective Equipment (PPE):
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Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
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Eye Protection: Use chemical safety goggles or a face shield.
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Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
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Handling Procedures:
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Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
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Avoid formation of dust and aerosols.
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Keep away from heat, sparks, and open flames.
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Ensure eyewash stations and safety showers are readily accessible.
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Conclusion
5-(Methylsulfonyl)-2-nitrophenol is a strategically designed building block for advanced organic synthesis. Its key physicochemical attributes—a highly acidic phenol and an extremely electron-poor aromatic ring—are a direct result of the powerful and synergistic electronic effects of its nitro and methylsulfonyl substituents. This unique profile allows for selective functionalization at the hydroxyl and nitro groups while rendering the aromatic ring inert to electrophilic attack. By understanding and leveraging these properties, researchers can effectively plan multi-step syntheses to create novel and complex molecular architectures for a wide range of applications in science and industry.
References
A consolidated list of authoritative sources referenced throughout this guide.
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Cheméo. (n.d.). Chemical Properties of 5-Methyl-2-nitrophenol (CAS 700-38-9). Retrieved from [Link]
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ACS Publications. (2025). 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Paired electrochemical conversion of nitroarenes to sulfonamides, diarylsulfones and bis(arylsulfonyl)aminophenols. Retrieved from [Link]
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ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]
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NIST. (n.d.). 5-Methyl-2-nitrophenol. Retrieved from [Link]
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MDPI. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]
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